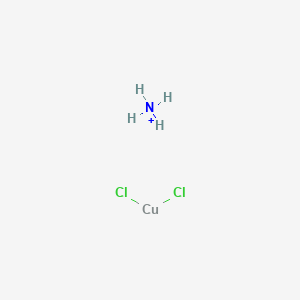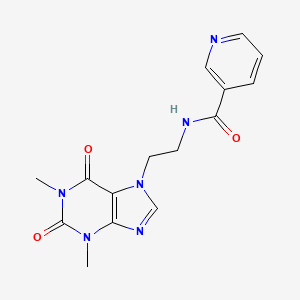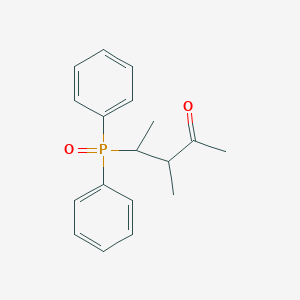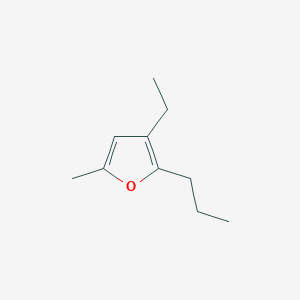![molecular formula C23H18O4 B14469116 2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one CAS No. 66715-17-1](/img/structure/B14469116.png)
2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a chromenone core structure with a benzyloxyphenyl and a methoxy group, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the Chromenone Core: The chromenone core can be synthesized via a Claisen-Schmidt condensation reaction between 4-(benzyloxy)benzaldehyde and 2-hydroxyacetophenone in the presence of a base like sodium hydroxide.
Methoxylation: The final step involves the methylation of the hydroxyl group at the 7-position of the chromenone core using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Benzyloxybenzoic acid derivatives.
Reduction: 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one: Lacks the benzyloxy group, which may affect its biological activity.
2-(4-Methoxyphenyl)-7-methoxy-4H-chromen-4-one: Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties.
2-(4-(Benzyloxy)phenyl)-4H-chromen-4-one: Lacks the methoxy group at the 7-position, which may influence its reactivity and biological effects.
Uniqueness
2-(4-(Benzyloxy)phenyl)-7-methoxy-4H-chromen-4-one is unique due to the presence of both benzyloxy and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
66715-17-1 |
|---|---|
Molecular Formula |
C23H18O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-methoxy-2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-25-19-11-12-20-21(24)14-22(27-23(20)13-19)17-7-9-18(10-8-17)26-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
NLTGLKKGUFYIRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)

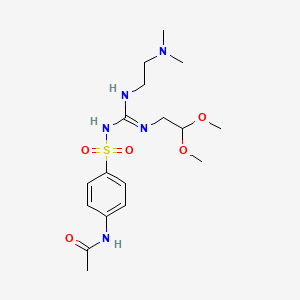

![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
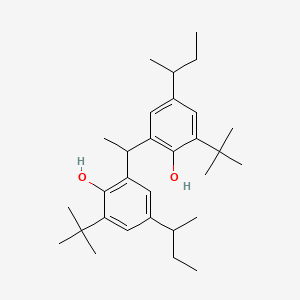
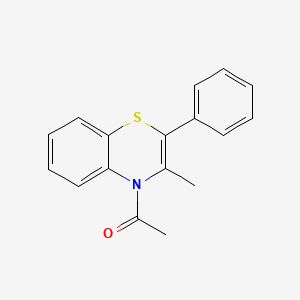
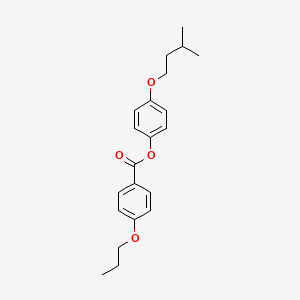
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
